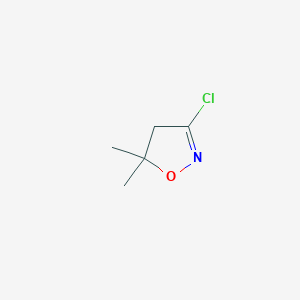3-chloro-5,5-dimethyl-4,5-dihydroisoxazole
CAS No.: 326829-08-7
Cat. No.: VC7864899
Molecular Formula: C5H8ClNO
Molecular Weight: 133.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 326829-08-7 |
|---|---|
| Molecular Formula | C5H8ClNO |
| Molecular Weight | 133.57 g/mol |
| IUPAC Name | 3-chloro-5,5-dimethyl-4H-1,2-oxazole |
| Standard InChI | InChI=1S/C5H8ClNO/c1-5(2)3-4(6)7-8-5/h3H2,1-2H3 |
| Standard InChI Key | YMCWJQIZJIKFHO-UHFFFAOYSA-N |
| SMILES | CC1(CC(=NO1)Cl)C |
| Canonical SMILES | CC1(CC(=NO1)Cl)C |
Introduction
Chemical Identity and Structural Analysis
Molecular and Structural Characteristics
The molecular formula of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole is C₅H₈ClNO, with a molecular weight of 133.58 g/mol . Its IUPAC name, 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole, reflects the saturated dihydroisoxazole ring system, where the 4,5-dihydro designation indicates partial saturation between the 4- and 5-positions. The SMILES notation (ClC(C1)=NOC1(C)C) further clarifies the arrangement of substituents (Figure 1) .
Table 1: Key Identifiers of 3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole
| Property | Value | Source |
|---|---|---|
| CAS Number | 326829-08-7 | |
| Molecular Formula | C₅H₈ClNO | |
| Molecular Weight | 133.58 g/mol | |
| Purity | 95% | |
| MDL Number | MFCD27997642 |
The chlorine atom at the 3-position enhances electrophilic reactivity, while the geminal dimethyl groups at the 5-position introduce steric hindrance, influencing both stability and reaction pathways .
Synthesis and Manufacturing
Industrial Preparation Methodology
A patented four-step synthesis route (CN117285479A) outlines the production of this compound from readily available precursors :
-
Step 1: Formation of 3-Methyl-1-nitro-2-butanol
Isobutyraldehyde (I) reacts with nitromethane (II) under alkaline conditions (e.g., NaOH or KOH) in the presence of copper salts and phenanthroline. Optimal molar ratios (I:II = 1:1–1.2) and solvents like dichloromethane yield the nitro alcohol intermediate (III) at 25–30°C . -
Step 2: Synthesis of 3-Methyl-2-butenaldoxime (IV)
Intermediate III undergoes reaction with carbon disulfide and an organic base (e.g., triethylamine) at 20–30°C. The exothermic reaction requires careful temperature control to prevent decomposition . -
Step 3: Cyclization to 5,5-Dimethyl-4,5-dihydro-isoxazole (V)
Oxime IV is cyclized using organic acids (e.g., trifluoroacetic acid) and bases (e.g., N-methylaniline) in inert solvents (e.g., toluene). The reaction proceeds at 40–45°C with a molar ratio of 1:0.1 (I:acid) . -
Step 4: Chlorination to Final Product (VI)
Compound V is treated with chlorine gas in dichloromethane at 10–15°C. The low temperature minimizes side reactions, achieving yields >80% .
Table 2: Synthesis Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield |
|---|---|---|---|
| 1 | Isobutyraldehyde, nitromethane, Cu salt | 25–30°C | 75–85% |
| 2 | Carbon disulfide, triethylamine | 20–30°C | 70–78% |
| 3 | Trifluoroacetic acid, N-methylaniline | 40–45°C | 65–72% |
| 4 | Cl₂ in CH₂Cl₂ | 10–15°C | 80–85% |
This method emphasizes cost-effectiveness and scalability, critical for industrial production .
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane) . Its stability under standard laboratory conditions is attributed to the electron-withdrawing chlorine and steric protection from the dimethyl groups .
Table 3: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Density | ~1.2 g/cm³ (estimated) | |
| Solubility in DMSO | High | |
| Stability | Stable at RT |
Reactivity and Chemical Behavior
Electrophilic Substitution
The chlorine atom at the 3-position serves as a leaving group, enabling nucleophilic displacement reactions. For example, treatment with amines or alkoxides can yield substituted isoxazoles, valuable in medicinal chemistry .
Ring-Opening Reactions
Under acidic conditions, the dihydroisoxazole ring undergoes hydrolysis to form β-chloro ketones, intermediates in heterocyclic synthesis .
Applications
Pharmaceutical Intermediates
The compound is a precursor to bioactive molecules, including kinase inhibitors and antimicrobial agents. Its rigid isoxazole core enhances binding affinity in drug-receptor interactions .
Agrochemicals
Derivatives of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole are employed in herbicides and fungicides, leveraging its stability and reactivity.
Recent Developments and Future Directions
Recent patents highlight innovations in catalytic systems for chlorination (e.g., using N-chlorosuccinimide) . Future research may explore enantioselective synthesis and green chemistry approaches to reduce waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume